molecular formula C9H11ClN2 B2471193 2-(Benzylamino)acetonitrile hydrochloride CAS No. 63086-36-2

2-(Benzylamino)acetonitrile hydrochloride

Cat. No.: B2471193
CAS No.: 63086-36-2
M. Wt: 182.65
InChI Key: OJUIRUMDLUMSTN-UHFFFAOYSA-N
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Description

2-(Benzylamino)acetonitrile hydrochloride is an organic compound with the molecular formula C₉H₁₁ClN₂. It is a hydrochloride salt of 2-(benzylamino)acetonitrile, which consists of a benzyl group attached to an aminoacetonitrile moiety. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

2-(Benzylamino)acetonitrile hydrochloride has several applications in scientific research:

Mechanism of Action

Safety and Hazards

2-(Benzylamino)acetonitrile is classified as a dangerous substance. It is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and is harmful if inhaled . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The future directions of 2-(Benzylamino)acetonitrile hydrochloride are not detailed in the available resources . For a detailed future directions analysis, it would be best to refer to specific peer-reviewed papers or technical documents related to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)acetonitrile hydrochloride typically involves the reaction of benzylamine with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in acetonitrile at elevated temperatures (around 80°C) for approximately 18 hours. Sodium iodide is often used as a catalyst to facilitate the reaction. The resulting product is then treated with hydrogen chloride in diethyl ether to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)acetonitrile hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The benzyl group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like acetonitrile.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products

    Substitution: Formation of substituted aminoacetonitriles.

    Reduction: Formation of benzylaminoethanol.

    Oxidation: Formation of benzaldehyde or benzoic acid.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analog with a similar benzyl group but lacking the nitrile functionality.

    Aminoacetonitrile: Contains the nitrile group but lacks the benzyl substitution.

    Phenylmethylamine: Similar structure but with different functional groups.

Uniqueness

2-(Benzylamino)acetonitrile hydrochloride is unique due to the combination of the benzyl and nitrile groups, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(benzylamino)acetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5,11H,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUIRUMDLUMSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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